molecular formula C5H12N2 B1284170 2-(Azetidin-1-yl)ethan-1-amine CAS No. 795299-77-3

2-(Azetidin-1-yl)ethan-1-amine

Cat. No. B1284170
M. Wt: 100.16 g/mol
InChI Key: RIHYLJLIMZMKTQ-UHFFFAOYSA-N
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Description

2-(Azetidin-1-yl)ethan-1-amine is a compound that features an azetidine ring, a four-membered nitrogen-containing ring, which is a characteristic structural motif in various biologically active molecules and pharmaceuticals. The azetidine ring is known for its unique chemical properties due to the ring strain and the presence of a nitrogen atom.

Synthesis Analysis

The synthesis of azetidine derivatives can be complex due to the ring strain inherent in the four-membered structure. One approach to synthesizing azetidine derivatives involves the use of methyleneammonium salts to react with sodium azulenides, as demonstrated in the synthesis of 2-(4-azulenyl)ethanamine derivatives . Another method includes a three-step, one-pot construction of the chiral azetidine ring starting from l-(+)-methionine, which is a cost-effective and practical approach . Additionally, a straightforward synthesis of L-azetidine-2-carboxylic acid from aspartic acid derivatives has been described, showcasing the versatility of azetidine synthesis .

Molecular Structure Analysis

The molecular structure of azetidine derivatives is characterized by the presence of the four-membered azetidine ring. This ring introduces significant strain into the molecule, which can affect its reactivity and physical properties. The structure of these compounds has been characterized using various spectroscopic techniques such as UV, IR, 1H NMR, 13C NMR, and MS . The crystal structure of a chiral ligand based on the azetidine ring has also been determined, providing insights into the stereochemistry and potential interactions in catalytic processes .

Chemical Reactions Analysis

Azetidine derivatives participate in a variety of chemical reactions. For instance, the azetidine ring can be opened under certain conditions, allowing for the preparation of amino-alcohol and amino-acid derivatives . The azetidine moiety has also been used as a chiral backbone in catalytic asymmetric addition reactions, where it has shown to induce high enantioselectivity . The reactivity of azetidine derivatives can be influenced by the substituents on the azetidine ring, as seen in the synthesis of 2-Azetidinones .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives are influenced by the ring strain and the substituents attached to the azetidine ring. The ring strain can lead to increased reactivity compared to less strained amines. The presence of substituents can further modulate the chemical behavior, solubility, and stability of these compounds. For example, the introduction of a ferrocenyl group has been shown to play an important role in the enantioselectivities of catalytic reactions . The spectral data provided by various techniques are essential for understanding the physical properties and confirming the identity of synthesized azetidine derivatives .

Scientific Research Applications

Antimicrobial Agents

2-(Azetidin-1-yl)ethan-1-amine derivatives have been synthesized for potential applications as antimicrobial agents. Novel azetidin-2-ones were developed, which exhibited promising antimicrobial activity (Ansari & Lal, 2009).

Synthesis of Amino Acid Derivatives

The compound has been utilized in the synthesis of chiral donor–acceptor azetines. These reactants are used for creating amino acid derivatives, including those of peptides and natural products. This showcases its importance in the field of chemistry and biology (Marichev et al., 2019).

Macrocyclic Compound Synthesis

In the synthesis of functionalized macrocycles, derivatives of 2-(Azetidin-1-yl)ethan-1-amine were used. These macrocycles have diverse applications, including in materials science (Bernhardt et al., 2004).

Polyamine Synthesis

The compound is involved in the synthesis of polyamines. Its azetidine ring plays a key role in forming quadridentate amines, useful in various chemical applications (Harrowfield et al., 2002).

Reactivity in Organic Chemistry

The reactivity of 3-oxo-β-lactams with respect to primary amines, involving 2-(Azetidin-1-yl)ethan-1-amine derivatives, has been explored. This has implications for understanding complex organic reactions (Piens et al., 2017).

Synthesis of Novel Compounds

Its derivatives have been used to synthesize novel (S)-1-(heteroaryl)ethan-1-amines, showcasing its versatility in the creation of new organic compounds (Svete et al., 2015).

Antioxidant Properties

Studies have explored the antioxidant properties of new thiazole derivatives involving 2-(Azetidin-1-yl)ethan-1-amine, contributing to the understanding of antioxidant activities in novel compounds (Jaishree et al., 2012).

Anti-Inflammatory Activities

Certain derivatives of 3-chloro-1-(4a,10b-diazaphenanthrene-2-yl)-4-phenyl azetidin-2-one, a compound related to 2-(Azetidin-1-yl)ethan-1-amine, have shown potential anti-inflammatory effects (Sharma et al., 2013).

Synthon for Biologically Important Compounds

Azetidin-2-one, closely related to 2-(Azetidin-1-yl)ethan-1-amine, has been recognized as a valuable building block for synthesizing a variety of biologically significant molecules (Deshmukh et al., 2004).

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray .

properties

IUPAC Name

2-(azetidin-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2/c6-2-5-7-3-1-4-7/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIHYLJLIMZMKTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501314990
Record name 1-Azetidineethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501314990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Azetidin-1-yl)ethan-1-amine

CAS RN

795299-77-3
Record name 1-Azetidineethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=795299-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Azetidineethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501314990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(azetidin-1-yl)ethan-1-amine
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